1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with the molecular formula C13H22BNO2. This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an isopropyl group and a dioxaborolane moiety. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 1-isopropylpyrrolo[2,3-b]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, with reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halides or amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted boron compounds.
Scientific Research Applications
1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its ability to form stable complexes with various molecular targets. The boron center in the dioxaborolane moiety can interact with nucleophiles, leading to the formation of boron-nitrogen or boron-oxygen bonds. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: Compared to similar compounds, 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific cross-coupling reactions and biological applications where other compounds may not be as effective .
Properties
Molecular Formula |
C16H23BN2O2 |
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Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H23BN2O2/c1-11(2)19-10-13(12-8-7-9-18-14(12)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 |
InChI Key |
LWWFBSQGJVBESW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C(C)C |
Origin of Product |
United States |
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